molecular formula C20H18Cl2N2O6S B2950574 ethyl 2-{2,4-dichloro-5-[6,7-dimethoxy-4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate CAS No. 400088-23-5

ethyl 2-{2,4-dichloro-5-[6,7-dimethoxy-4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate

Cat. No.: B2950574
CAS No.: 400088-23-5
M. Wt: 485.33
InChI Key: KWISDASFZXTVCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{2,4-dichloro-5-[6,7-dimethoxy-4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of multiple functional groups, including chloro, methoxy, and sulfanyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2,4-dichloro-5-[6,7-dimethoxy-4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as acetic anhydride or phosphorus oxychloride.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents under basic conditions.

    Attachment of the Phenoxy Group: The phenoxy group is attached through an etherification reaction, typically involving the reaction of a phenol derivative with an appropriate alkyl halide.

    Final Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group.

    Amines: From reduction of nitro groups.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, ethyl 2-{2,4-dichloro-5-[6,7-dimethoxy-4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate is studied for its potential as a building block in the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential as an enzyme inhibitor. The quinazolinone core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of quinazolinone are explored for their anticancer, antimicrobial, and anti-inflammatory properties. This specific compound could be evaluated for similar therapeutic effects.

Industry

Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-{2,4-dichloro-5-[6,7-dimethoxy-4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The presence of chloro and methoxy groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-{2,4-dichloro-5-[6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl]phenoxy}acetate: Lacks the sulfanyl group, which may affect its biological activity.

    Ethyl 2-{2,4-dichloro-5-[6,7-dimethoxy-4-oxo-2-methyl-3(4H)-quinazolinyl]phenoxy}acetate: Contains a methyl group instead of a sulfanyl group, potentially altering its reactivity and biological properties.

Uniqueness

The presence of the sulfanyl group in ethyl 2-{2,4-dichloro-5-[6,7-dimethoxy-4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate distinguishes it from other similar compounds. This functional group can participate in unique chemical reactions and may enhance the compound’s biological activity by providing additional binding interactions with molecular targets.

Properties

IUPAC Name

ethyl 2-[2,4-dichloro-5-(6,7-dimethoxy-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O6S/c1-4-29-18(25)9-30-15-8-14(11(21)6-12(15)22)24-19(26)10-5-16(27-2)17(28-3)7-13(10)23-20(24)31/h5-8H,4,9H2,1-3H3,(H,23,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWISDASFZXTVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)C3=CC(=C(C=C3NC2=S)OC)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.